molecular formula C14H12O3 B1364617 3-(phenoxymethyl)benzoic Acid CAS No. 31719-75-2

3-(phenoxymethyl)benzoic Acid

Cat. No.: B1364617
CAS No.: 31719-75-2
M. Wt: 228.24 g/mol
InChI Key: URLYREZIPSJJQU-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Chemistry

Benzoic acid and its derivatives have long been a cornerstone of organic and medicinal chemistry. chemicalbook.com The presence of the carboxylic acid group on an aromatic ring provides a versatile handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid chlorides. researchgate.net These derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.

3-(Phenoxymethyl)benzoic acid is distinguished by the presence of a phenoxymethyl (B101242) substituent at the meta-position of the benzoic acid core. This ether linkage introduces a degree of flexibility and alters the electronic properties of the molecule compared to simpler substituted benzoic acids. The position of this substituent is crucial, as it influences the compound's three-dimensional structure and its potential interactions with biological targets or its assembly into larger molecular architectures. ontosight.ai The study of this specific isomer contributes to a deeper understanding of structure-activity relationships within the broader class of phenoxy-substituted benzoic acids.

Overview of Research Significance and Emerging Applications

The research significance of this compound stems from its role as a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While research on this specific isomer is still emerging, studies on closely related phenoxymethyl derivatives suggest a range of potential biological activities, including antimicrobial and anticancer properties. ontosight.ai

Derivatives of 3-(phenoxymethyl)benzaldehyde (B10939), a direct precursor, have been investigated for their efficacy against various cancer cell lines. Furthermore, the structural motif of phenoxymethylbenzoic acid is being explored in the development of novel polymers and nanomaterials, where the phenoxy group can be modified to tailor the material's properties. The carboxylic acid functionality also allows for its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Scope and Objectives of the Research Compendium

This article provides a concise yet thorough overview of the academic research focused exclusively on this compound. The primary objective is to collate and present the current knowledge regarding its chemical properties, synthesis, and documented research applications. This compendium will strictly adhere to the outlined topics, providing a scientifically accurate and focused resource for researchers interested in this compound. Information regarding dosage, administration, and safety profiles is expressly excluded to maintain a clear focus on the chemical and research aspects of the molecule.

Detailed Research Findings

The academic interest in this compound is primarily centered on its utility as a synthetic intermediate and the potential properties of its derivatives.

One of the most common applications of this compound is its conversion to 3-(phenoxymethyl)benzoyl chloride. This is typically achieved through reaction with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a more reactive species, readily undergoing reactions to form esters and amides, which are key intermediates in the synthesis of potential therapeutic agents and other complex organic molecules.

While direct biological studies on this compound are not extensively reported in the reviewed literature, research on its precursor, 3-(phenoxymethyl)benzaldehyde, and other derivatives provides insight into its potential. For instance, derivatives of 3-(phenoxymethyl)benzaldehyde have been synthesized and investigated for their anticancer activities, showing effectiveness against various cancer cell lines through mechanisms that include apoptosis and cell cycle arrest. Additionally, phenoxy-substituted benzaldehydes have demonstrated potential as antimicrobial agents.

In the realm of materials science, the core structure of this compound is of interest. The ability to participate in polymerization reactions opens avenues for the development of new polymers with specific thermal and mechanical properties for use in coatings and adhesives. Furthermore, the phenoxy group can be used to functionalize nanoparticles, potentially enhancing their stability and biocompatibility. The carboxylic acid group also positions this compound as a candidate ligand for the synthesis of metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage and catalysis. researchgate.net

Below is a table summarizing the key properties and identification numbers for this compound.

Property/IdentifierValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
IUPAC Name This compound
CAS Number 31719-75-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYREZIPSJJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395634
Record name 3-(phenoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31719-75-2
Record name 3-(phenoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenoxymethyl Benzoic Acid and Analogues

Historical Perspectives on Synthetic Routes

The synthesis of phenoxybenzoic acids and their analogues is rooted in foundational reactions of organic chemistry developed in the late 19th and early 20th centuries. The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, represents one of the earliest methods for forming aryl-ether bonds. nih.gov This reaction traditionally involved the copper-promoted coupling of an aryl halide with a phenol (B47542) or phenoxide. nih.gov However, these early iterations of the Ullmann reaction were often limited by harsh conditions, such as temperatures exceeding 200°C, high loadings of copper catalyst, and the need for polar solvents, which restricted their application to more complex molecules. nih.gov

Another relevant historical method is the Hurtley reaction, discovered in 1929, which demonstrated the use of copper catalysts to couple compounds like malonates with o-bromobenzoic acid. nih.gov While not a direct ether synthesis, it further established the utility of copper in mediating reactions on benzoic acid scaffolds. These pioneering works laid the groundwork for the more refined, modern catalytic systems used today.

Contemporary Synthesis Protocols

Modern synthetic chemistry offers several refined pathways to 3-(phenoxymethyl)benzoic acid and its analogues. These protocols provide greater efficiency, milder reaction conditions, and broader substrate scope compared to their historical predecessors.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr), particularly the copper-catalyzed Ullmann-type reaction, remains a cornerstone for the synthesis of diaryl ethers and related structures. This approach is typically used for the synthesis of 3-phenoxybenzoic acid, a close analogue of the target compound. The reaction involves the coupling of a 3-halobenzoic acid with phenol in the presence of a copper catalyst and a base.

Modern advancements have led to the development of ligand-accelerated protocols that allow the reaction to proceed under significantly milder conditions. Ligands such as N,N-dimethylglycine or picolinic acid can facilitate the coupling at temperatures as low as 90°C, a significant improvement over the traditional high-temperature requirements. mdpi.comorganic-chemistry.orgnih.gov This method is tolerant of various functional groups and can be applied to both electron-rich and electron-deficient aryl halides. organic-chemistry.org

Aryl HalideNucleophileCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl Iodide/BromidePhenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane90Good to Excellent organic-chemistry.org
Aryl Iodide/BromidePhenolCuI / Picolinic AcidK₃PO₄DMSO110-120High nih.gov
4-BromoacetophenonePhenolGO-Cu₁.₈S nanocompositeK₂CO₃DMF12086 mdpi.com

This table presents representative conditions for modern Ullmann-type diaryl ether syntheses, which are analogous to the synthesis of 3-phenoxybenzoic acid.

Esterification and Subsequent Hydrolysis Strategies

The key intermediate, an ester such as methyl 3-(chloromethyl)benzoate, can be synthesized from commercially available precursors. For instance, 3-(chloromethyl)benzoyl chloride can be prepared from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst, and subsequently esterified with methanol. google.comgoogle.com

The Williamson ether synthesis step involves the reaction of the prepared ester with sodium phenoxide. As an SN2 reaction, it is most efficient with primary halides like the chloromethyl group. wikipedia.orgmasterorganicchemistry.com The final step is a standard ester hydrolysis, typically under basic conditions followed by acidification, to yield this compound.

StepReactantsReagents / ConditionsProductReference
1. Intermediate Synthesis Benzoyl chloride, ParaformaldehydeLewis Acid (e.g., ZnCl₂, FeCl₃)3-(Chloromethyl)benzoyl chloride google.com
2. Esterification 3-(Chloromethyl)benzoyl chlorideAnhydrous Methanol, 30-65°CMethyl 3-(chloromethyl)benzoate google.com
3. Ether Formation (Williamson) Methyl 3-(chloromethyl)benzoate, PhenolStrong Base (e.g., NaOH, NaH)Methyl 3-(phenoxymethyl)benzoate wikipedia.orgmasterorganicchemistry.com
4. Hydrolysis Methyl 3-(phenoxymethyl)benzoateBase (e.g., NaOH), then Acid (e.g., HCl)This compound rasayanjournal.co.in

This table outlines a typical multi-step sequence for the synthesis of this compound via the Williamson ether synthesis pathway.

Phthalide-Based Synthetic Pathways (e.g., reaction with potassium phenoxide)

The reaction of phthalide (B148349) with phenoxides is a well-established and efficient method for the synthesis of 2-(phenoxymethyl)benzoic acid analogues. In this reaction, the phenoxide acts as a nucleophile, attacking the carbonyl carbon of the phthalide lactone ring. This leads to the opening of the five-membered ring to form a carboxylate, which upon acidification yields the final 2-substituted benzoic acid product.

Other Novel Synthetic Transformations

An alternative and effective strategy for preparing phenoxybenzoic acid analogues involves the formation of the ether bond first, followed by the generation of the carboxylic acid functionality. A key example of this is the oxidation of a phenoxytoluene precursor. google.com

This two-step process begins with a nucleophilic substitution reaction to form the diaryl ether. For instance, a substituted m-cresol can be reacted with an activated aryl halide to form a 3-(aryloxy)toluene derivative. In the second step, the methyl group on the toluene ring is selectively oxidized to a carboxylic acid. This oxidation is typically carried out using strong oxidizing agents in the presence of a metal catalyst, such as a cobalt-manganese system. google.com This route provides a distinct synthetic disconnection compared to methods that start with a pre-existing benzoic acid moiety.

Scalability Considerations in Laboratory Synthesis

When considering the scale-up of these synthetic methodologies from the laboratory to larger-scale production, several factors must be evaluated.

Ullmann Condensation: While modern protocols have made the Ullmann reaction more accessible, scalability can be challenging. Traditional high-temperature conditions are energy-intensive, and even modern catalytic systems often rely on relatively expensive ligands and copper catalysts. The use of polar aprotic solvents like DMSO and DMF can also present difficulties in removal and waste management on a larger scale. nih.gov

Precursor Availability and Safety: The availability and cost of starting materials are critical. For the Williamson synthesis pathway, the preparation of intermediates like 3-(chloromethyl)benzoyl chloride may involve hazardous reagents. For example, routes to prepare analogous 2-bromomethylbenzoic esters have been noted to use N-bromosuccinimide and explosive dibenzoyl peroxide, posing significant safety risks for large-scale production. google.com

Derivatization Strategies for Structural Modification

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound is a key site for derivatization through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry for altering a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Amidation: The conversion of this compound to its corresponding amides can be achieved through various standard synthetic methodologies. A common approach involves the initial activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which is then reacted with a primary or secondary amine. The direct condensation of the carboxylic acid with an amine, often facilitated by a coupling agent, is another widely used method. For example, benzoic acid can react with methylamine in a classic amidization reaction to form N-methylbenzamide rsc.org. This type of reaction is generally applicable to substituted benzoic acids like this compound. The reaction typically proceeds by the removal of a water molecule rsc.org.

Esterification: Similar to amidation, the esterification of this compound can be accomplished through several established procedures. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method researchgate.net. For instance, benzoic acid is readily converted to ethyl benzoate by reaction with ethanol and an acid catalyst researchgate.net. Alternatively, the reaction of the corresponding acyl chloride with an alcohol or the use of alkylating agents can also yield the desired esters. These methods allow for the introduction of a wide variety of alkyl or aryl groups, thereby enabling a fine-tuning of the molecule's properties.

Cyclization Reactions to Form Fused Ring Systems (e.g., Dibenzo[b,e]oxepinones)

The synthesis of dibenzo[b,e]oxepin-11(6H)-ones typically involves a Friedel-Crafts-type intramolecular acylation. This process generally consists of two main steps:

Formation of an Acyl Chloride: The 2-(phenoxymethyl)benzoic acid is first converted to its more reactive acyl chloride derivative. This is commonly achieved by refluxing the acid with thionyl chloride nih.gov.

Intramolecular Cyclization: The resulting acyl chloride then undergoes an intramolecular Friedel-Crafts acylation to form the dibenzo[b,e]oxepinone ring system. This cyclization is typically promoted by a Lewis acid or a strong protic acid, such as polyphosphoric acid nih.gov.

The following table provides examples of substituted 2-(phenoxymethyl)benzoic acids that have been successfully cyclized to their corresponding dibenzo[b,e]oxepinones.

Starting MaterialCyclization AgentProductReference
2-(Phenoxymethyl)benzoic acidPolyphosphoric acidDibenzo[b,e]oxepin-11(6H)-one nih.gov
2-(p-Tolyloxymethyl)benzoic acidPolyphosphoric acid2-Methyldibenzo[b,e]oxepin-11(6H)-one nih.gov
2-(o-Tolyloxymethyl)benzoic acidPolyphosphoric acid4-Methyldibenzo[b,e]oxepin-11(6H)-one nih.gov

It is plausible that a similar synthetic strategy could be applied to this compound, which would be expected to yield a different regioisomer of the dibenzo[b,e]oxepinone system.

Formation of Thiourea (B124793) and Oxime Derivatives

Thiourea Derivatives: The synthesis of thiourea derivatives from phenoxymethyl (B101242) benzoic acids has been explored, primarily for the 2-substituted isomers. The general synthetic pathway involves a multi-step process:

Acid Chloride Formation: The starting phenoxymethyl benzoic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride.

Isothiocyanate Formation: The acid chloride is then reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, to form an in situ benzoyl isothiocyanate.

Reaction with Amines: The isothiocyanate is subsequently treated with various primary aromatic or aliphatic amines to yield the final N-benzoylthiourea derivatives.

This methodology has been successfully applied to synthesize a range of thiourea derivatives from various substituted 2-(phenoxymethyl)benzoic acids.

Oxime Derivatives: The direct formation of an oxime from the carboxylic acid functional group of this compound is not a standard transformation. Oximes are typically synthesized from aldehydes or ketones by reaction with hydroxylamine. Therefore, to prepare oxime derivatives of this compound, the carboxylic acid would likely need to be converted into a suitable carbonyl-containing intermediate first. Methodologies for such a conversion specific to this compound are not prominently described in the reviewed literature. However, general synthetic routes for the formation of oximes from various benzaldehyde and salicylaldehyde precursors are known he.com.br.

Introduction of Diverse Substituents and Functional Groups

The introduction of a variety of substituents and functional groups onto the aromatic rings of this compound can be achieved through several synthetic strategies. These modifications can significantly impact the electronic properties and biological activity of the molecule.

One common approach is through electrophilic aromatic substitution reactions on the benzoic acid ring. The carboxylic acid group is a meta-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions meta to the carboxyl group (positions 4 and 6 on the benzoic acid ring). Common electrophilic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the introduction of a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on deactivated rings like benzoic acid.

Furthermore, substituents can be introduced onto the phenoxy ring. The nature of any existing substituents on the phenoxy ring will direct the position of further substitution. For instance, if the synthesis starts with a substituted phenol, this will result in a substituted phenoxymethyl benzoic acid. A patent for the preparation of substituted 2-(phenoxymethyl)benzoic acids describes reacting resorcinol with 2-bromomethylbenzoic esters, followed by alkylation of the remaining free hydroxyl group, showcasing a strategy for introducing diversity on the phenoxy portion of the molecule google.com.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy of 3-(phenoxymethyl)benzoic acid allows for the identification and differentiation of the various hydrogen atoms present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The protons on the two aromatic rings and the methylene (B1212753) bridge exhibit distinct signals based on their positions and couplings with neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12-13s (broad)-
Aromatic (Benzoic acid ring)~7.3 - 8.0m-
Aromatic (Phenoxy ring)~6.9 - 7.4m-
Methylene (-CH₂-)~5.1s-
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Structural Elucidation

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically around 167-173 ppm. The aromatic carbons appear in the range of approximately 115-160 ppm, with their specific shifts influenced by the substituents on the rings. The carbon of the methylene bridge (-CH₂-) would be expected to resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (based on related structures)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)~170
Aromatic (C-O, phenoxy)~158
Aromatic (C-C=O)~133
Aromatic (unsubstituted)~115 - 130
Methylene (-CH₂-)~70
Note: These are predicted values and may differ from experimental results.

Advanced NMR Techniques for Stereochemical Assignments

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for determining the stereochemistry of chiral molecules. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and lacks stereocenters. Consequently, advanced NMR techniques for stereochemical assignment are not applicable in this context.

Infrared (IR) and Mass Spectrometry (MS) Analysis

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.

The IR spectrum of this compound is expected to show several key absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Strong, Broad
CarbonylC=O stretch~1700Strong
AromaticC=C stretch1450-1600Medium-Strong
EtherC-O stretch1000-1300Medium
AromaticC-H stretch>3000Medium-Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (228.24 g/mol ). The fragmentation pattern can reveal key structural features. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da). The presence of the phenoxymethyl (B101242) group would likely lead to fragments resulting from the cleavage of the ether bond.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Fragment Lost
228[C₁₄H₁₂O₃]⁺ (Molecular Ion)-
183[C₁₄H₁₁O]⁺-COOH
135[C₇H₅O₂]⁺-OCH₂Ph
107[C₇H₇O]⁺-C₇H₅O₂
91[C₇H₇]⁺-OC₆H₄COOH
77[C₆H₅]⁺-CH₂OC₆H₄COOH

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise coordinates of atoms, bond lengths, and angles, revealing the compound's conformation and its arrangement within the crystal lattice.

Single Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound was not identified in a review of available literature, extensive data exists for closely related analogues. This information allows for a well-founded prediction of its crystallographic properties. For instance, the structure of 4-Fluoro-3-phenoxybenzoic acid, a closely related derivative, has been determined, providing valuable insight.

The crystal structure of benzoic acid and its derivatives is a subject of extensive study. These compounds are typically obtained as crystalline powders, and their structural analysis via single-crystal X-ray diffraction provides the most comprehensive information. Another similar compound, 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid, has also been characterized, revealing a triclinic crystal system. The crystallographic data for the fluoro-analogue is presented below as a representative example.

Table 1. Crystal Data and Structure Refinement for 4-Fluoro-3-phenoxybenzoic acid
ParameterValue
Empirical FormulaC₁₃H₉FO₃
Formula Weight232.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.659 (3)
b (Å)5.1494 (9)
c (Å)13.916 (2)
β (°)113.821 (3)
Volume (ų)1092.0 (3)
Z4
Temperature (K)290

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of phenoxybenzoic acid derivatives is predominantly stabilized by the formation of robust intermolecular hydrogen bonds. A characteristic and recurring structural motif in benzoic acids is the creation of centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction is a primary driving force in the molecular self-assembly of these compounds.

Protein-Ligand Co-crystal Structures Involving Phenoxymethyl Benzoic Acid (e.g., with IGPS, MtDHFR)

A review of the scientific literature and protein structure databases did not yield any deposited co-crystal structures of this compound in complex with Indole-3-glycerol phosphate (B84403) synthase (IGPS) or Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR).

However, a high-resolution X-ray crystal structure of 3-phenoxybenzoic acid bound to a different enzyme, Aldo–keto reductase 1C3 (AKR1C3), has been successfully determined. This structure provides critical insights into how this compound can be recognized and accommodated within a protein active site.

In the AKR1C3-ligand complex, the 3-phenoxybenzoic acid molecule was clearly defined within the enzyme's active site. Key interactions include:

Hydrogen Bonding : The carboxylic acid group of the inhibitor binds to the oxyanion site of the enzyme, forming crucial hydrogen bonds with the catalytic residues His117 and Tyr55. It also interacts with a conserved network of water molecules.

Van der Waals Contacts : The phenoxy ring extends into a specific subpocket of the active site (SP1), where it makes van der Waals contacts with aromatic residues Phe306, Phe311, and Tyr319 that line the pocket.

This co-crystal structure demonstrates the specific non-covalent interactions that stabilize the binding of 3-phenoxybenzoic acid to a protein target, offering a valuable template for understanding its potential interactions with other enzymes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comaalto.fi By solving quantum mechanical equations, DFT can accurately calculate molecular orbital energies, atomic charge distributions, and other critical electronic descriptors. mdpi.com For aromatic carboxylic acids like 3-(phenoxymethyl)benzoic acid, DFT is applied to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Studies on related benzoic acid derivatives using DFT at the B3LYP/6-311++g(2d,2p) level of theory have explored these parameters, providing a theoretical basis for understanding how the phenoxymethyl (B101242) substituent influences the electronic environment of the benzoic acid core. nih.gov These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack, which is essential for predicting metabolic pathways and interaction mechanisms. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, offering intuitive insights into its reactivity. walisongo.ac.id The MEP surface is plotted over the electron density, using a color spectrum to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). nih.govwuxiapptec.com

For this compound, MEP analysis would highlight the electronegative oxygen atoms of the carboxylic acid and ether groups as regions of high electron density (red), making them potential sites for hydrogen bonding and interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atom of the carboxylic group and regions around the aromatic rings would show positive or near-neutral potential, indicating their role in different types of molecular interactions. wuxiapptec.comresearchgate.net This visual tool is invaluable for predicting how the molecule will orient itself when approaching a biological receptor or another molecule. walisongo.ac.id

Molecular Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.com This method is instrumental in predicting the biological targets of compounds like this compound.

Docking simulations have been employed to profile the interactions of this compound with various protein targets. These studies reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-stacking interactions. researchgate.netresearchgate.netnih.gov

For instance, in silico studies have investigated the binding of this compound to the dopamine (B1211576) transporter (DAT), suggesting a direct interaction. nih.gov Experimental evidence further supports that this compound is capable of binding to transthyretin (TTR), a transport protein for thyroid hormones. dtu.dknih.gov Such profiling is critical for identifying potential biological effects and mechanisms of action. The interaction between phenolic compounds and human serum albumin (HSA), a major transport protein in blood plasma, has also been a subject of investigation, as this binding significantly influences the distribution and bioavailability of compounds. nih.gov

Beyond identifying interaction types, molecular docking calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. escholarship.org A lower binding energy generally indicates a more stable and favorable interaction. biointerfaceresearch.com

Studies have successfully used docking to predict the binding affinities of this compound and related compounds to various biological targets. For example, research on phyto-compounds binding to proteins like retinoblastoma (Rb) protein yielded binding energies of -6.6 and -7.8 kcal/mol, indicating stable interactions. biointerfaceresearch.com Similarly, docking of a different ligand against a bacterial efflux pump protein resulted in a binding energy of -10.0 kcal/mol, stabilized by hydrogen bonds and pi-stacking interactions. researchgate.net These predictions help prioritize compounds for further experimental testing and provide a structural hypothesis for the observed biological activity.

Predicted Binding Affinities and Interactions of Benzoic Acid Derivatives with Protein Targets
LigandProtein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Ferulic AcidRetinoblastoma (Rb)-6.6Not SpecifiedHydrogen Bonding, Hydrophobic Interactions
QuercetinRetinoblastoma (Rb)-7.8Not SpecifiedHydrogen Bonding, Hydrophobic Interactions
Unnamed LigandEfflux Pump Protein-10.0THR37, GLU218, ARG219, ILE263, LEU365, TYR40Hydrogen Bonds, Pi-Stacking, Pi-Cation
3-Phenoxybenzoic acidTransthyretin (TTR)Experimentally ConfirmedNot SpecifiedNot Specified
3-Phenoxybenzoic acidDopamine Transporter (DAT)Computationally PredictedNot SpecifiedNot Specified

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations introduce motion, allowing for the analysis of the complex's behavior over time. longdom.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and the stability of interactions. longdom.orgresearchgate.net

MD simulations are used to refine the results of molecular docking. researchgate.net By simulating the docked complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose. nih.govmdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand position are monitored over the simulation time (e.g., nanoseconds) to see if the complex remains stable or dissociates. researchgate.net

These simulations also provide a detailed view of the conformational space explored by the ligand and the protein's active site. nih.govnih.gov This analysis can reveal subtle changes in protein structure upon ligand binding and confirm whether the key interactions identified in docking are maintained over time, thus providing a more accurate and dynamic picture of the molecular recognition event. nih.gov

Dynamic Behavior of this compound in Biological Environments

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies of its close structural analog, 3-phenoxybenzoic acid (3-PBA). 3-PBA is a primary metabolite of various pyrethroid insecticides and has been the subject of in silico toxicological and biological activity investigations. nih.govresearchgate.net

MD simulations are employed to model the movement and interactions of a molecule over time within a simulated biological environment, such as in water or near a protein. These simulations can reveal the conformational flexibility of the molecule, its interaction with surrounding water molecules, and its potential to bind to biological targets.

For a molecule like this compound, the key flexible bonds would be the ether linkage (C-O-C) and the bond connecting the methylene (B1212753) group to the benzoic acid ring. MD simulations would likely show significant rotational freedom around these bonds, allowing the phenoxy and benzoic acid moieties to adopt various spatial orientations relative to each other. This flexibility is critical for its ability to fit into and interact with diverse biological pockets.

In a recent 2024 in silico study on 3-PBA, molecular dynamic simulations were used to assess the stability of the ligand-protein complexes. nih.gov The stability of these complexes is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests that the ligand remains securely bound within the active site. Such studies on 3-PBA and its metabolites have indicated stable interactions with enzymes like cytochrome P450 isoforms (CYP2C9, CYP3A4) and caspases, suggesting that these proteins could be biological targets. nih.gov Given the structural similarity, this compound would be expected to exhibit analogous dynamic binding behaviors with similar protein targets.

Solvent Effects and Ligand-Binding Pocket Dynamics

The solvent environment plays a crucial role in modulating the structure, stability, and interaction of a ligand with its binding pocket. Water is the primary solvent in biological systems and its interactions with this compound would significantly influence its behavior. The carboxylic acid group is capable of forming strong hydrogen bonds with water, while the phenoxymethyl group is more hydrophobic.

Computational studies on benzoic acid derivatives have shown that solvent polarity can significantly affect properties like the acid dissociation constant (pKa). researchgate.net The ionization state of the carboxylic acid group (deprotonated carboxylate vs. protonated carboxylic acid) is critical for its interaction with biological targets, as an ionic interaction with a positively charged residue (like arginine or lysine) in a binding pocket is often a key binding determinant.

The dynamics of the ligand-binding pocket itself are also a critical factor. Proteins are not rigid structures, and the binding of a ligand can induce conformational changes. MD simulations can capture these induced-fit mechanisms. The entry and exit of a ligand from a binding pocket, as well as its final binding mode, are dynamic processes influenced by both the ligand's flexibility and the pocket's ability to adapt. For this compound, its flexible ether linkage would allow it to navigate and settle into an optimally shaped pocket, potentially displacing water molecules in the process, which is often an entropically favorable event that strengthens binding.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are instrumental in elucidating these relationships, providing a rational basis for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. This is achieved by calculating a set of molecular descriptors (physicochemical, electronic, steric, and topological) and using statistical methods to build a predictive model.

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of analogs with varied substituents on either the phenoxy or the benzoic acid ring. Descriptors for these analogs would then be calculated.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassSpecific Descriptor ExampleProperty Represented
Electronic Hammett constant (σ)Electron-donating/withdrawing nature of a substituent
Atomic partial chargesCharge distribution across the molecule
Steric Molar Refractivity (CMR)Molecular volume and polarizability
Taft steric parameter (Es)Bulkiness of a substituent
Hydrophobicity LogP (octanol-water partition coefficient)Lipophilicity of the molecule
Topological Molecular Connectivity IndicesSize, shape, and degree of branching

A hypothetical QSAR equation for a series of benzoic acid derivatives might look like this:

log(1/IC₅₀) = aLogP - b(LogP)² + cσ + dEs + e

Where:

IC₅₀ is the half-maximal inhibitory concentration.

'a', 'b', 'c', 'd', and 'e' are coefficients determined by regression analysis.

Such an equation can reveal key insights. For instance, a positive coefficient for LogP suggests that increasing hydrophobicity enhances activity, while a negative coefficient for a steric parameter might indicate that bulky substituents are detrimental, possibly due to steric clashes in the binding site. nih.gov Studies on other benzoic acid derivatives have highlighted the importance of strong electron-donating groups and average lipophilicity for certain biological activities, such as anti-sickling properties. iomcworld.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a potential pharmacophore model could be generated based on its structure and known interactions of similar molecules.

Table 2: Potential Pharmacophoric Features of this compound

FeatureCorresponding MoietyPotential Interaction
Hydrogen Bond Acceptor Carboxylic acid (carbonyl oxygen)H-bond with donor residues (e.g., Arg, Lys, Ser)
Hydrogen Bond Donor Carboxylic acid (hydroxyl group)H-bond with acceptor residues (e.g., Asp, Glu, His)
Aromatic Ring Phenyl ring of the benzoic acidπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp)
Aromatic Ring Phenoxy group's phenyl ringπ-π stacking or hydrophobic interactions
Hydrophobic Feature Phenoxymethyl groupHydrophobic interactions with nonpolar residues

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. This process, known as virtual screening , allows for the rapid identification of new potential lead compounds without the need for extensive laboratory synthesis and testing in the early stages of drug discovery. Compounds identified through virtual screening can then be acquired or synthesized for experimental validation of their biological activity. This computational approach significantly accelerates the process of identifying novel active compounds.

Enzymatic Interactions and Molecular Mechanisms of Action

Inhibition of Dihydrofolate Reductase (DHFR) Enzymes

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. usp.br This process is essential for the synthesis of nucleic acids and amino acids, making DHFR a vital target for antimicrobial drug development. nih.govplos.orgnih.gov The inhibition of DHFR can disrupt these essential biosynthetic pathways, leading to cell death. patsnap.comresearchgate.net

Research has identified 3-(phenoxymethyl)benzoic acid and its derivatives as inhibitors of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR). nih.gov The enzyme is a critical component for the survival of the pathogen. nih.gov Studies have shown that substituted 3-benzoic acid derivatives, developed from a fragment prototype, exhibit inhibitory activity against MtDHFR, with IC50 values ranging from 7 to 40 μM. nih.gov One notable derivative demonstrated a 71-fold greater activity than the original fragment, highlighting the potential of this chemical scaffold for developing novel anti-tuberculosis agents. nih.gov The structure of MtDHFR provides a basis for understanding ligand specificity and for the design of selective inhibitors. researchgate.netbohrium.com

Table 1: Inhibitory Activity of 3-Benzoic Acid Derivatives against MtDHFR

Compound IC50 (μM) Fold Increase in Activity vs. Original Fragment
Derivative 4e 7 71
Other Derivatives 7 - 40 -

Data sourced from a study on substituted 3-benzoic acid derivatives as MtDHFR inhibitors. nih.gov

Kinetic studies are fundamental to understanding the mechanism by which a compound inhibits an enzyme. khanacademy.org Inhibition can be broadly categorized as competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive and uncompetitive, where the inhibitor binds to a site other than the active site. khanacademy.orgmdpi.com

Kinetic analysis of the inhibition of MtDHFR by a derivative of this compound revealed an uncompetitive mechanism. nih.gov Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. khanacademy.org This mode of inhibition is distinct from competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site. nih.gov Molecular modeling studies have supported this finding, suggesting that these compounds can access a "back pocket" of the enzyme that is independent of the substrate and competitive inhibitor binding sites. nih.gov This uncompetitive binding mechanism presents a promising avenue for the development of highly specific MtDHFR inhibitors. nih.gov

The three-dimensional structure of MtDHFR is instrumental in elucidating the precise interactions between the enzyme and its inhibitors. researchgate.netbohrium.com The active site architecture and the key amino acid residues responsible for ligand binding have been identified, providing a structural basis for inhibitor specificity. researchgate.netbohrium.com For derivatives of this compound, molecular modeling has suggested that their uncompetitive inhibition is facilitated by binding to an allosteric site, separate from the active site where the natural substrate, dihydrofolate, binds. nih.gov This interaction in a distinct "back pocket" is a key structural feature that governs the compound's inhibitory mechanism. nih.gov

Interaction with Indole Glycerol Phosphate (B84403) Synthase (IGPS)

Indole-3-glycerol phosphate synthase (IGPS) is another important enzyme in bacterial metabolic pathways, specifically in the biosynthesis of tryptophan. nih.govwikipedia.org It catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP) to indole-3-glycerol-phosphate (IGP). nih.gov As there is no human homolog for this enzyme, MtIGPS is considered an attractive target for the development of new anti-tuberculosis drugs. nih.gov

Crystal structures of Mycobacterium tuberculosis IGPS (MtIGPS) have been resolved, providing valuable insights into ligand-protein interactions. nih.gov One of these structures includes this compound bound to the enzyme. nih.gov All the available MtIGPS structures exhibit a (β/α)8 barrel fold, a common structural motif in enzymes. nih.gov The binding of ligands like this compound to MtIGPS is a critical area of study for designing effective inhibitors. nih.gov

The binding of a ligand to an enzyme can often induce conformational changes in the protein's structure. nih.gov In the case of IGPS, the dynamics of active-site loops are known to be important for substrate binding, catalysis, and product release. nih.gov While specific studies detailing the precise conformational changes in MtIGPS upon binding of this compound are not extensively detailed in the provided context, it is a general principle of enzyme-ligand interactions that such changes can occur to accommodate the ligand and facilitate the enzymatic reaction or its inhibition. nih.gov

Modulation of Protein Phosphatase Activity

Protein phosphatases are crucial regulators of cellular signaling pathways by catalyzing the dephosphorylation of proteins. The inhibitory activity of benzoic acid derivatives against these enzymes suggests that this compound may also function as a modulator of phosphatase activity.

Protein Tyrosine Phosphatase Receptor Type O (PTPRO), also known as glomerular epithelial protein 1 (GLEPP1), is a member of the R3 subtype family of receptor-type protein tyrosine phosphatases. nih.gov These enzymes are typically located on the apical surface of polarized cells and are involved in tissue-specific functions through the activation of Src family kinases. nih.gov PTPRO plays a role in regulating the glomerular pressure/filtration rate relationship by affecting podocyte structure and function. t3db.ca It has also been implicated as a tumor suppressor, with decreased expression observed in several types of cancer. nih.gov

While there is no direct evidence of this compound inhibiting PTPRO, the general inhibitory potential of benzoic acid derivatives against protein tyrosine phosphatases (PTPs) has been established. For instance, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of several PTPs. nih.gov Molecular docking studies of 2-(oxalylamino)benzoic acid analogues with PTP1B have shown that the binding affinity is correlated with the experimental inhibitory values. nih.gov These studies suggest that the benzoic acid scaffold can serve as a basis for the design of PTP inhibitors. The phenoxymethyl (B101242) group at the meta-position of this compound would influence its steric and electronic properties, which in turn would determine its specific binding affinity for the active site of PTPRO.

Slingshot (SSH) phosphatases are a group of dual-specificity phosphatases that play a critical role in regulating actin dynamics. nih.gov They achieve this by dephosphorylating and thereby activating cofilin, a protein that promotes the disassembly of actin filaments. nih.gov This process is vital for various cellular functions, including cell migration and cytokinesis. nih.gov

Research into the inhibition of Slingshot phosphatases by small molecules has identified para-substituted benzoic acid derivatives as potential competitive inhibitors. nih.gov For example, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid has demonstrated a significant inhibitory constant (Ki) of approximately 4 μM and has shown selectivity over other phosphatases. nih.gov Although this compound is a para-substituted derivative, it indicates that the phenoxymethylbenzoic acid scaffold has the potential to interact with the active site of Slingshot phosphatases. The position of the phenoxymethyl group (meta- in this compound) would likely affect the binding orientation and affinity, thus influencing its inhibitory potency and selectivity profile. The precise interactions would depend on the specific amino acid residues in the active site of the particular Slingshot isoform.

Effects on Carbohydrate-Metabolizing Enzymes

The inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. Benzoic acid and its derivatives have been studied for their potential to inhibit these enzymes.

α-Glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes terminal, non-reducing (1→4)-linked α-glucose residues to release α-glucose. wikipedia.org The catalytic mechanism of α-glucosidases is thought to involve either a nucleophilic displacement or an oxocarbenium ion intermediate. nih.govoup.com Inhibition of this enzyme delays carbohydrate digestion and reduces the rate of glucose absorption.

While direct studies on this compound are not available, flavonoids, which are a class of natural products that includes benzoic acid derivatives, have been shown to inhibit yeast and rat small intestinal α-glucosidases. wikipedia.org Molecular docking studies are a common approach to predict the binding affinity of potential inhibitors to α-glucosidase. tandfonline.com The inhibitory mechanism would likely involve the binding of the this compound molecule to the active site of the enzyme, thereby preventing the substrate from binding. The nature of the phenoxymethyl substituent would play a crucial role in the binding affinity, potentially through hydrophobic interactions with the enzyme's active site.

α-Amylase is a key enzyme in starch digestion, catalyzing the hydrolysis of α-1,4-glycosidic bonds in starch to produce smaller oligosaccharides. acs.org The active site of α-amylase contains a trio of acidic residues (glutamate and aspartate) that are essential for catalysis. rcsb.org

General Principles of Enzyme Binding and Functional Modulation

The interaction between an enzyme and a small molecule inhibitor like this compound is governed by fundamental principles of molecular recognition. The binding of the inhibitor to the enzyme's active site is a critical step in modulating its catalytic function. wikipedia.org This binding is typically a non-covalent interaction, driven by forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Data Tables

Table 1: Investigated Enzymatic Interactions of Benzoic Acid Derivatives

Enzyme TargetClass of Compound InvestigatedKey Findings
Protein Tyrosine Phosphatases (PTPs)2-(oxalylamino)benzoic acid analoguesCompetitive inhibition observed; binding affinity correlated with inhibitory values. nih.gov
Slingshot Phosphatase (SSH)para-Substituted benzoic acid derivativesCompetitive inhibition identified, with a Ki value of ~4 μM for a lead compound. nih.gov
α-GlucosidaseFlavonoids (including benzoic acid derivatives)Inhibition of yeast and rat small intestinal α-glucosidases reported. wikipedia.org
α-AmylaseVarious substituted benzoic acidsStructure-activity relationships established; hydrogen bonding is the primary interaction. nih.govmdpi.com

Role of the Carboxylic Acid Moiety in Hydrogen Bonding

The carboxylic acid group is a cornerstone of molecular recognition in many biological systems due to its capacity to act as both a hydrogen bond donor and acceptor. This dual functionality allows it to form strong and directional interactions with amino acid residues within an enzyme's active site, which is crucial for the binding and potential inhibition of the enzyme.

The oxygen of the hydroxyl group (-OH) in the carboxylic acid can donate a hydrogen bond to an acceptor site on an amino acid, such as the backbone carbonyl oxygen or the side chain of residues like aspartate, glutamate, or asparagine. Conversely, the carbonyl oxygen (C=O) of the carboxylic acid can accept a hydrogen bond from donor sites on amino acid residues like arginine, lysine, histidine, or serine.

In the context of enzymatic inhibition, the formation of these hydrogen bonds can anchor the inhibitor within the active site, preventing the natural substrate from binding. Studies on various benzoic acid derivatives have consistently highlighted the critical role of the carboxylic acid in establishing these key interactions. For instance, in the inhibition of enzymes like aldo-keto reductase 1C3 (AKR1C3) by 3-(phenylamino)benzoic acids, the carboxylic acid group is essential for binding. nih.gov Similarly, the inhibitory activity of certain benzoic acid derivatives against protein phosphatase Slingshot is dependent on the interactions facilitated by the carboxylate group. nih.gov

Table 1: Potential Hydrogen Bonding Interactions of the Carboxylic Acid Moiety of this compound with Amino Acid Residues

Carboxylic Acid MoietyInteraction TypePotential Amino Acid Partners
Hydroxyl Group (-OH)Hydrogen Bond DonorAspartate, Glutamate, Asparagine, Serine, Threonine, Tyrosine, Histidine
Carbonyl Group (C=O)Hydrogen Bond AcceptorArginine, Lysine, Histidine, Asparagine, Glutamine, Serine, Threonine, Tyrosine, Tryptophan

Influence of the Phenoxymethyl Group on Reactivity and Binding Affinity

The ether linkage provides rotational flexibility, allowing the phenoxymethyl group to adopt various conformations. This conformational flexibility can be advantageous for fitting into an irregularly shaped binding site, potentially increasing the binding affinity. However, excessive flexibility can also be entropically unfavorable upon binding.

From an electronic standpoint, the phenoxymethyl group is generally considered to be weakly electron-withdrawing through an inductive effect, which can influence the acidity of the carboxylic acid group. Theoretical studies on substituted benzoic acids have shown that the position and electronic nature of substituents have a predictable effect on the acidity and reactivity of the molecule. mdpi.com The electronic properties of the phenoxymethyl group can also modulate the reactivity of the aromatic rings towards metabolic enzymes.

In studies of related compounds, such as 4-(phenoxymethyl)benzoic acid derivatives, the phenoxymethyl group has been shown to play a role in the molecule's ability to bind to various enzymes and receptors. The specific placement at the 3-position in this compound will dictate a unique spatial arrangement of these interactions compared to its ortho- and para-isomers, potentially leading to differences in enzyme selectivity and potency.

Table 2: Potential Interactions of the Phenoxymethyl Group of this compound

Phenoxymethyl Group MoietyInteraction TypePotential Amino Acid Partners
Phenyl RingPi-Pi StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Phenyl Ring and Methylene (B1212753) GroupHydrophobic/Van der WaalsLeucine, Isoleucine, Valine, Alanine, Proline, Methionine
Ether OxygenHydrogen Bond Acceptor (weak)Serine, Threonine, Cysteine, Asparagine, Glutamine

Structure Activity Relationship Sar Studies of 3 Phenoxymethyl Benzoic Acid Derivatives

Impact of Substituents on Benzoic Acid and Phenoxy Moieties

The introduction of substituents onto either the benzoic acid or the phenoxy ring is a primary strategy for modulating the pharmacological profile of 3-(phenoxymethyl)benzoic acid derivatives. The nature, position, and size of these substituents can profoundly influence the molecule's interaction with its biological target through various effects.

The specific placement of a substituent on the aromatic rings can lead to significant variations in biological activity. This phenomenon, known as positional isomerism, is a critical factor in SAR studies. For instance, studies on substituted benzoic acids have shown that the position of a given functional group dramatically influences its effect. nih.govresearchgate.net

In the context of this compound, a substituent on the benzoic acid ring at the ortho- (C2 or C6), meta- (C4 or C5), or para- (C3) position relative to the phenoxymethyl (B101242) group will have different effects. Similarly, substituents on the phenoxy ring will confer distinct properties depending on their ortho-, meta-, or para-position relative to the ether linkage.

The biological activity of this compound derivatives is also governed by the electronic and steric properties of their substituents. nih.gov

Electronic Effects: These effects relate to the ability of a substituent to donate or withdraw electron density from the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, increase the acidity of the benzoic acid moiety by stabilizing the resulting carboxylate anion through inductive or resonance effects. This increased acidity can enhance interactions with certain biological targets. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or amino (-NH2) groups, decrease acidity. iomcworld.com The electronic properties of substituents can be quantified using parameters like the Hammett constants, which correlate well with changes in biological activity for many classes of compounds. iomcworld.com Studies on substituted benzoic acids have shown that their activity in glycine (B1666218) conjugation increases as the energy of the lowest unoccupied molecular orbital (LUMO) decreases, a property influenced by the electronic nature of the substituents. nih.gov

Steric Effects: The size and shape of a substituent (its steric bulk) can influence how a molecule fits into a receptor's binding pocket. A bulky substituent may cause steric hindrance, preventing optimal binding and reducing activity. nih.gov However, in some cases, a larger group might create favorable van der Waals interactions or displace water molecules from a binding site, thereby increasing potency. For example, studies on alkoxy-substituted benzoic acids have revealed that steric repulsion between adjacent methoxy groups can dictate the regioselectivity of certain chemical reactions, highlighting the importance of steric factors in molecular interactions. mdpi.com A steric hindrance effect has been specifically noted for methoxy and dimethylamino groups in relation to the biological activity of some benzoic acid derivatives. nih.gov

Table 1: Electronic Effects of Para-Substituents on the Acidity (pKa) of Benzoic Acid
Substituent (Y)pKaEffect on AcidityElectronic Nature
-NO₂3.41IncreasesStrongly Electron-Withdrawing
-CN3.55IncreasesElectron-Withdrawing
-Br3.96IncreasesElectron-Withdrawing (Inductive)
-Cl4.00IncreasesElectron-Withdrawing (Inductive)
-H4.19ReferenceNeutral
-CH₃4.34DecreasesElectron-Donating
-OCH₃4.46DecreasesElectron-Donating (Resonance)
-OH4.48DecreasesElectron-Donating (Resonance)

Scaffold Modifications and Linker Chemistry

Beyond simple substitution, modifications to the core scaffold and the linker connecting the two aromatic rings provide additional avenues for optimizing biological activity.

The methylene (B1212753) ether (-O-CH2-) linkage in this compound is critical for defining the spatial relationship and flexibility between the phenoxy and benzoic acid moieties. Altering this linker can significantly impact potency. Modifications could include changing its length, rigidity, or chemical nature. For example, replacing the ether oxygen with a sulfur atom (thioether) or a sulfonyl group would alter the bond angle and electronic character of the bridge.

Studies on analogous systems, such as diphenylamine-based retinoids, have shown that the flexibility of the linker is crucial for activity. When the linker was modified from a more flexible phenylpropionic acid derivative to a more rigid cinnamic acid derivative, the biological activity profile changed from synergistic to agonistic. nih.gov This suggests that the conformational freedom allowed by the linker directly influences how the molecule can adapt its shape to fit the binding site. Therefore, for this compound derivatives, modifying the bridging linkage could be a key strategy to fine-tune potency by controlling the molecule's conformational flexibility. nih.gov

Fusing heterocyclic rings to the this compound scaffold represents a more profound structural modification. This strategy can be used to explore new chemical space, introduce additional points for hydrogen bonding or other interactions, and constrain the molecule into a more rigid, biologically active conformation.

For example, the benzoic acid ring could be fused with a nitrogen-containing heterocycle to create a quinoline, isoquinoline, or other fused bicyclic system. Such modifications can drastically alter the compound's physicochemical properties, including its basicity and solubility, which in turn affects its pharmacokinetic profile and target engagement. The synthesis of various fused heterocyclic rings from precursor molecules is a common strategy in drug discovery to develop novel therapeutic agents. The introduction of these fused ring systems can lead to compounds with enhanced potency and selectivity for their intended biological targets.

Pharmacological Target Specificity and Selectivity

A primary goal of SAR studies is to develop derivatives that are not only potent but also selective for a specific pharmacological target, thereby minimizing off-target effects. Research on compounds structurally related to this compound has shown that even minor modifications can shift or confer target specificity.

For instance, a study on 3-phenoxybenzoic acid derivatives revealed that certain synthesized analogs exhibited inhibitory activity against dipeptidyl peptidase-4 (DPP-4) and showed antiplatelet and antioxidant properties. researchgate.net However, the same compounds did not show antagonistic effects toward the angiotensin II type 1 receptor, indicating a degree of target selectivity. researchgate.net Another study found that different 3-phenoxybenzoic acid derivatives could act as peroxisome proliferator-activated receptor γ (PPARγ) agonists or activate glucokinase. researchgate.net

Furthermore, modifying the benzoic acid moiety to a 3-sulfonamido benzoic acid or a 3-amide benzoic acid has led to the discovery of potent and selective antagonists for the P2Y14 receptor, which is implicated in inflammatory conditions. researchgate.net These findings underscore how scaffold modifications can direct a compound's activity toward entirely different target classes. An in silico analysis of 3-phenoxybenzoic acid and its metabolites suggested potential interactions with various targets, including caspases and cytochrome P450 enzymes like CYP2C9 and CYP3A4, further highlighting the diverse biological pathways this scaffold can modulate. nih.gov

Table 2: Pharmacological Activity of Selected 3-Phenoxybenzoic Acid Derivatives researchgate.netresearchgate.net
Compound TypeModificationPrimary Target/ActivitySecondary ActivityInactive Against
Ester of N-benzoyl-3-phenoxyphenylcarboxamideCarboxylic acid modified to amide and esterDPP-4 InhibitionAntiplatelet, AntioxidantAngiotensin II Type 1 Receptor
2-cyanoprop-2-yl 3-phenoxybenzoateEsterification of carboxylic acidPPARγ Agonist ActivityGlucokinase Activation, Protein Glycation InhibitionDPP-4
N-benzoyl-N′-4-bromophenyl-3-phenoxybenzamidineCarboxylic acid modified to amidineAntiplatelet ActivityDPP-4 InhibitionGlycogen Phosphorylase
3-Amide Benzoic Acid DerivativePhenoxymethyl group replaced with amide linkerP2Y14 Receptor AntagonistAnti-inflammatoryNot Specified

Differential Inhibition Profiles Across Enzyme Families

The substitution pattern on the this compound scaffold plays a critical role in determining the inhibitory potency and selectivity of its derivatives across different enzyme families. Strategic modifications to both the phenoxy and benzoic acid moieties can lead to significant variations in their interactions with the active sites of various enzymes, resulting in distinct inhibition profiles. Research into structurally similar benzoic acid derivatives has demonstrated that even subtle changes can shift the inhibitory activity from one enzyme family to another, highlighting the tunability of this chemical scaffold.

For instance, studies on related 3-(phenylamino)benzoic acids have provided valuable insights into achieving selectivity within the aldo-keto reductase (AKR) family. While not identical, the principles of substitution on the B-ring (the phenyl ring not containing the carboxyl group) are informative. Derivatives with a meta-arrangement of the carboxylic acid and the linker to the second aromatic ring have shown increased selectivity for AKR1C3 over the highly homologous AKR1C2. nih.gov The introduction of electron-withdrawing groups at the para-position of this second ring was found to be a key determinant for conferring high selectivity. nih.gov

The inhibitory activity of phenoxybenzoic acid derivatives has also been explored against enzymes involved in metabolic regulation. Certain derivatives of 3-phenoxybenzoic acid have been shown to interact with peroxisome proliferator-activated receptor γ (PPARγ) and glucokinase, while showing no significant inhibition of dipeptidyl peptidase-4 (DPP-4). researchgate.net This demonstrates that the core scaffold can be adapted to target specific enzymes in metabolic pathways while avoiding others.

Furthermore, the versatility of the benzoic acid scaffold is evident in the development of inhibitors for protein phosphatases. Para-substituted benzoic acid derivatives have been identified as potent and selective inhibitors of the protein phosphatase Slingshot (SSH). nih.gov One of the lead compounds from this study exhibited selectivity for SSH over a panel of other phosphatases, indicating that the phenoxymethylbenzoic acid scaffold could potentially be tailored to target specific members of this enzyme family as well. nih.gov

The following table summarizes the inhibitory activities of representative benzoic acid derivatives against various enzymes, illustrating the differential profiles that can be achieved through structural modifications.

CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Selectivity
3-(Phenylamino)benzoic acid analog with p-CF3 on B-ringAKR1C3-250-fold selective over AKR1C2 nih.gov
3-(Phenylamino)benzoic acid analog with p-Ac on B-ringAKR1C3-360-fold selective over AKR1C2 nih.gov
2-cyanoprop-2-yl 3-phenoxybenzoatePPARγAgonist activity- researchgate.net
2-cyanoprop-2-yl 3-phenoxybenzoateGlucokinaseActivator- researchgate.net
(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acidSlingshot (SSH)Ki ≈ 4 µMSelective over a panel of other phosphatases nih.gov

Strategies for Enhancing Selectivity

Achieving selectivity is a paramount objective in the design of enzyme inhibitors to minimize off-target effects. For this compound derivatives, several strategies can be employed to enhance their selectivity for a specific target enzyme over other structurally or functionally related proteins. These strategies primarily revolve around exploiting the subtle differences in the amino acid composition and topography of the enzyme active sites.

A key strategy involves the modification of substituents on the aromatic rings . As demonstrated with 3-(phenylamino)benzoic acid inhibitors of AKR1C3, the electronic properties of substituents on the B-ring significantly influence selectivity. nih.gov A strong correlation was observed between the electronic effect of the substituent and the inhibitory potency for AKR1C3, whereas no such correlation was found for AKR1C2. nih.gov This suggests that the active site of AKR1C3 is more sensitive to the electronic variations of the inhibitor, a feature that can be exploited to achieve selectivity. Specifically, the presence of a strong electron-withdrawing group at the para-position of the B-ring was found to confer significant selectivity for AKR1C3 over AKR1C2. nih.gov

Another important strategy is the optimization of the linker between the two aromatic rings. While the provided information focuses on a phenoxymethyl linker, the nature of this linker—its length, flexibility, and constituent atoms—can be modulated to fine-tune the orientation of the molecule within the active site. This can lead to preferential binding to the target enzyme by allowing for optimal interactions with specific residues that may not be present or accessible in other enzymes.

Exploiting unique features of the active site is a more general yet powerful approach. For instance, if the target enzyme has a unique pocket or residue near the active site, the inhibitor can be designed to include a functional group that specifically interacts with this feature. This creates an additional binding interaction that is absent in other enzymes, thereby enhancing selectivity.

The position of the carboxylic acid group on the benzoic acid ring is also a critical determinant of selectivity. Shifting the carboxylic acid from the ortho- to the meta-position in 3-(phenylamino)benzoic acids resulted in a 48-fold increase in selectivity for AKR1C3. nih.gov This highlights that the spatial arrangement of key interacting groups can dramatically influence which enzyme isoform is preferentially inhibited.

The following table outlines some of the key strategies and their observed outcomes in enhancing the selectivity of benzoic acid derivatives.

StrategyModificationObserved OutcomeReference
Exploiting Electronic EffectsIntroduction of a strong electron-withdrawing group at the para-position of the B-ring in 3-(phenylamino)benzoic acids.Conferred high selectivity for AKR1C3 over AKR1C2. nih.gov
Positional IsomerismMoving the carboxylic acid group from the ortho- to the meta-position in 3-(phenylamino)benzoic acids.Resulted in a 48-fold increase in selectivity for AKR1C3. nih.gov
Targeting Specific Enzyme FamiliesModification of the 3-phenoxybenzoic acid scaffold.Activity against PPARγ and glucokinase, but not DPP-4. researchgate.net
Targeting PhosphatasesUse of a para-substituted benzoic acid scaffold with a rhodanine (B49660) moiety.Selective inhibition of Slingshot phosphatase over other phosphatases. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the applications of This compound in the advanced organic synthesis and materials science contexts outlined in the requested article structure.

Searches for the utility of this compound as a synthetic intermediate for the construction of complex molecules, including as a precursor for dibenzo[b,e]oxepin derivatives, a building block for thiourea (B124793) compounds, or in the synthesis of quinazolinone ring systems, did not yield relevant results. The available literature primarily describes these syntheses using other positional isomers, such as 2-(phenoxymethyl)benzoic acid.

Similarly, an investigation into the integration of this compound into supramolecular chemistry and metal-organic frameworks (MOFs) found no specific examples. There is no information available on its use in ligand design for coordination with metal ions, such as in copper-based MOFs, or in the construction of porous materials for adsorption applications like CO2 capture.

Therefore, the content for the requested sections and subsections cannot be generated as it is not supported by the current body of scientific research found in the search results.

Applications in Advanced Organic Synthesis and Materials Science

Integration into Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

Design of Crystalline Materials through Directed Assembly

The design of crystalline materials through the directed assembly of molecular components is a cornerstone of modern materials science and crystal engineering. This approach relies on the predictable nature of intermolecular interactions to construct ordered, solid-state architectures with desired physical and chemical properties. Key to this strategy is the use of molecules possessing functional groups capable of forming robust and directional non-covalent bonds, such as hydrogen bonds, halogen bonds, and π–π stacking interactions.

In the context of 3-(phenoxymethyl)benzoic acid, its molecular structure presents intriguing possibilities for directed assembly. The presence of a carboxylic acid group is of primary importance, as this functional group is a well-established and highly reliable synthon for forming strong, directional hydrogen bonds. Typically, carboxylic acids self-assemble into centrosymmetric dimers through a pair of O–H···O hydrogen bonds, a motif that is exceptionally prevalent in the crystal structures of a vast number of benzoic acid derivatives.

While a detailed crystal structure for this compound is not publicly available in crystallographic databases as of September 2025, the anticipated behavior based on analogous compounds provides a strong basis for predicting its solid-state assembly. For instance, the crystal structures of related phenoxybenzoic acid derivatives consistently reveal the formation of these characteristic hydrogen-bonded dimers. It is therefore highly probable that this compound would also adopt this dimeric arrangement as its primary supramolecular synthon.

The interplay between the strong, directional hydrogen bonds of the carboxylic acid groups and the weaker, less directional van der Waals and π-interactions of the aromatic rings would ultimately determine the final crystalline architecture. The potential for polymorphism—the ability of a compound to crystallize in multiple forms with different packing arrangements—is also a relevant consideration, as subtle changes in crystallization conditions could favor different energetic minima in the crystal lattice.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3-(phenoxymethyl)benzoic acid, and how can reaction parameters be optimized?

  • Answer : The synthesis of this compound can be achieved via Suzuki coupling (using PdCl₂/NaOH systems to introduce aryl groups) or intramolecular acylation (using SnCl₂ and dichloromethyl methyl ether (DCME) as a cooperative catalyst system for cyclization) . Optimization involves controlling temperature (e.g., reflux conditions for Suzuki reactions) and catalyst loading (e.g., 0.6 equivalents of SnCl₂ for acylation). Solvent selection (e.g., dichloromethane for cyclization) also impacts yield .

Q. Which analytical techniques reliably characterize the purity and structure of this compound?

  • Answer :

  • NMR spectroscopy (¹H/¹³C) confirms structural integrity, particularly the phenoxymethyl group’s resonance signals .
  • HPLC with UV detection (e.g., C18 columns, mobile phase: methanol/water) achieves >98% purity validation, with recovery rates of 98–103% and RSD <1.2% .
  • Mass spectrometry (LC-MS) verifies molecular weight (228.24 g/mol) and detects trace impurities .

Q. What purification techniques are recommended for isolating this compound?

  • Answer : Recrystallization using ethanol/water mixtures enhances purity (>95%) by removing unreacted precursors . Precipitation with mineral acids (e.g., HCl) is effective for intermediate isolation during multi-step syntheses .

Advanced Research Questions

Q. How do Lewis acid catalysts like SnCl₂ enhance cyclization efficiency in synthesizing tricyclic derivatives from this compound?

  • Answer : SnCl₂ facilitates intramolecular acylation by activating the carboxylic acid group, promoting nucleophilic attack from the phenoxymethyl moiety to form dibenzo[b,e]oxepinones. This method achieves >80% yield under ambient conditions . Mechanistic studies suggest SnCl₂ stabilizes transition states via coordination with oxygen atoms .

Q. What is the role of DCME in acid chloride formation during cyclization reactions?

  • Answer : DCME acts as a chlorinating agent , converting carboxylic acids to reactive acid chloride intermediates. This step is critical for initiating intramolecular acylation, as confirmed by ¹H-NMR detection of methyl formate byproducts .

Q. How can HPLC methods be optimized to detect regioisomeric impurities in this compound?

  • Answer : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate regioisomers. Column temperature (25–40°C) and flow rate (1.0 mL/min) adjustments improve resolution. Validation parameters (linearity, LOD/LOQ) ensure robustness for quality control .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Molecular docking models interactions with biological targets (e.g., enzymes in antidepressant pathways) using structural data from NIST .

Q. How does modifying the phenoxymethyl group influence the pharmacological profile of derivatives?

  • Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing substituents on the phenyl ring enhance binding to serotonin receptors. For example, substituting chlorine at the para position increases metabolic stability, as seen in tricyclic drug analogs .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed coupling for regioselectivity or SnCl₂/DCME for cyclization efficiency .
  • Characterization : Cross-validate NMR with X-ray crystallography (if single crystals are obtainable) .
  • Analytical Challenges : Use tandem LC-MS/MS to distinguish isobaric impurities in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.